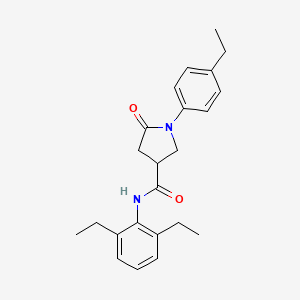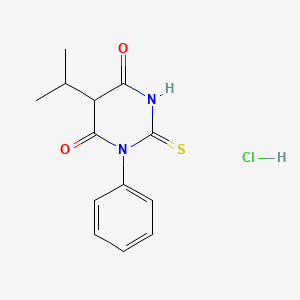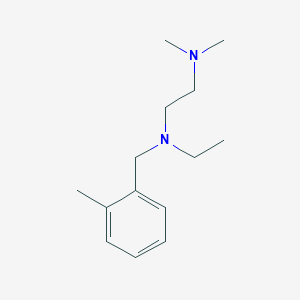
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 for use by soldiers in insect-infested areas. Since then, it has become a popular choice for protection against mosquito and tick bites.
Mecanismo De Acción
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by blocking the receptors on the insects' antennae that detect the chemicals humans emit, such as carbon dioxide and lactic acid. This makes it difficult for the insects to locate and feed on human hosts.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some effect on the central nervous system, although the exact mechanism is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a widely used insect repellent and has been extensively studied in laboratory experiments. It is effective against a wide range of biting insects and has low toxicity in humans and animals when used as directed. However, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be expensive to synthesize and may not be suitable for all research applications.
Direcciones Futuras
There are several areas of future research related to N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the study of the mechanisms by which N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works, which could lead to the development of new insect control strategies. Finally, there is a need for more research on the long-term effects of N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide exposure on human health and the environment.
Métodos De Síntesis
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multistep process involving the reaction of 2,6-diethylphenol with ethylmagnesium bromide to produce 2,6-diethylphenylmagnesium bromide. This intermediate is then reacted with 4-ethylbenzoyl chloride to produce the final product, N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of biting insects, including mosquitoes, ticks, and biting flies. N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by interfering with the insects' ability to locate and feed on human hosts.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-4-16-10-12-20(13-11-16)25-15-19(14-21(25)26)23(27)24-22-17(5-2)8-7-9-18(22)6-3/h7-13,19H,4-6,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROVQHWLHBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=C3CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)

![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)

![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![4-[(tert-butylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B4959723.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)

